Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
Description
Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1), also known as levamisole phosphate, is the phosphate salt of levamisole, a broad-spectrum anthelmintic and immunomodulatory agent. Levamisole itself is the (6S)-enantiomer of tetramisole, a compound initially developed as a racemic mixture . The molecular formula of levamisole is C₁₁H₁₂N₂S (molecular weight: 204.29 g/mol), and its phosphate salt retains the core imidazo[2,1-b]thiazole scaffold with a phenyl substituent at position 6, stabilized by a phosphoric acid counterion .
Levamisole phosphate is primarily used in veterinary medicine to treat nematode infections, leveraging its enhanced solubility compared to the free base form . Its mechanism involves paralysis of parasitic worms via nicotinic acetylcholine receptor agonism, followed by expulsion from the host .
Properties
IUPAC Name |
6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFDPTLWDHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-53-8 | |
| Details | Compound: Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93858-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80917425 | |
| Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-48-3, 93858-53-8 | |
| Record name | Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75656-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation via Palladium-Catalyzed Cross-Coupling and Cyclization
Research indicates that the synthesis of imidazothiazoles often involves palladium-catalyzed cross-coupling reactions, such as oxidative addition of palladium(0) to aryl halides, transmetalation with copper salts, and subsequent cyclization to form the heterocyclic core:
- Step 1: Oxidative addition of Pd(0) to an aryl iodide or bromide.
- Step 2: Transmetalation with copper salts to generate an alkynyl palladium intermediate.
- Step 3: Isomerization to an allene intermediate.
- Step 4: Nucleophilic attack by amino groups leading to cyclization, forming the tetrahydroimidazo[2,1-b]thiazole ring system.
This pathway has been detailed in European Journal of Medicinal Chemistry articles, emphasizing the versatility of the synthetic route for various substitutions, including phenyl groups at the 6-position.
Direct Cyclization from Thiazolidine Intermediates
Another prominent method involves the cyclization of 2-imino-phenyl-3-thiazolidine derivatives, prepared via condensation reactions of amino-thiazolidines with aldehydes or ketones, followed by oxidation or halogenation:
- Step 1: Synthesis of 2-imino-phenyl-3-thiazolidine hydrochloride through reaction of phenyl-2-aminothiazolidine with formaldehyde derivatives.
- Step 2: Cyclization using thionyl chloride or phosphorus oxychloride to generate the heterocyclic ring.
This approach is supported by patents describing the preparation of related imidazo[2,1-b]thiazoles, with specific emphasis on halogenation and cyclization steps.
Phosphoric Acid Complexation
Following the formation of the heterocyclic core, the compound is complexed with phosphoric acid to form the final crystalline salt. This is typically achieved via:
- Reaction of the heterocyclic base with phosphoric acid in an aqueous or polar organic solvent under controlled temperature conditions.
- Crystallization of the salt from the reaction mixture by cooling or solvent evaporation.
The acid-base reaction ensures the formation of the stable 1:1 salt, which is characterized by standard analytical methods such as NMR, IR, and X-ray crystallography.
Specific Preparation Methodology
Based on patent US3679696A, the synthesis involves:
- Reacting d1 3-(B-chlorophenethyl)-2-iminothiazolidine hydrochloride with an alkali metal hydroxide or carbonate in water and an organic solvent like chloroform or ethyl acetate.
- Isolating the free base or directly converting it into the phosphoric acid salt by treatment with phosphoric acid.
- Crystallization yields the final phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (1/1) .
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Key Reactions | Outcome |
|---|---|---|---|
| 1 | Styrene oxide + Ethyleneimine | Formation of a-phenyl-l-aziridineethanol | Intermediate precursor |
| 2 | Reaction with thiocyanic acid + HCl | Formation of 2-imino-phenyl-3-thiazolidineethanol hydrochloride | Heterocyclic intermediate |
| 3 | Treatment with thionyl chloride | Conversion to 3-(B-chlorophenethyl)-2-iminothiazolidine | Chlorinated intermediate |
| 4 | Alkali treatment | Formation of free base | Active heterocyclic base |
| 5 | Reaction with phosphoric acid | Salt formation | Final phosphoric acid complex |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at reactive positions, particularly on the thiazole and imidazole rings. Substituents like bromine (X = Br) in derivatives enhance electrophilicity, facilitating displacement reactions .
These substitutions modulate solubility and biological activity, with longer alkyl chains (e.g., C₁₀H₂₁) improving lipophilicity .
Electrophilic Aromatic Substitution
The phenyl group attached to the tetrahydroimidazo-thiazole core participates in electrophilic aromatic substitution (EAS). Nitration and sulfonation have been reported under controlled conditions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | para | 62% |
| Sulfonation | SO₃/H₂SO₄, 50°C | meta | 55% |
Steric hindrance from the fused ring system directs substitution to the para and meta positions.
Acid-Base Reactions
The phosphoric acid moiety enables proton exchange and salt formation. In aqueous solutions, it acts as a triprotic acid (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2, pKa₃ ≈ 12.3):
| pH Range | Dominant Species | Application |
|---|---|---|
| <2.1 | H₃PO₄–heterocycle conjugate | Acidic formulation stability |
| 7.2–12.3 | HPO₄²⁻–heterocycle zwitterion | Buffered drug delivery systems |
Neutralization with bases like NaOH yields water-soluble salts for pharmaceutical use .
Catalytic Hydrogenation
The tetrahydroimidazo-thiazole system undergoes selective hydrogenation under catalytic conditions:
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Saturated imidazolidine-thiazole | >90% |
| Raney Ni | 3 atm H₂ | Ring-opened amine derivatives | 75% |
Hydrogenation modifies the compound’s conformational flexibility, impacting receptor binding.
Phosphorylation and Functionalization
The phosphoric acid group engages in phosphorylation reactions, forming esters and anhydrides:
| Reagent | Product | Use |
|---|---|---|
| PCl₅ | Phosphorochloridate intermediate | Precursor for prodrug synthesis |
| DCC/DMAP | Mixed phosphoric-carboxylic anhydride | Cross-coupling reactions |
These derivatives exhibit enhanced stability in biological matrices compared to the parent compound .
Structural Influences on Reactivity
Key structural features governing reactivity include:
-
Heterocyclic framework : Enhances resonance stabilization, directing substitution patterns.
-
Phosphoric acid group : Provides acidity and nucleophilicity for salt/ester formation .
-
Chiral center (6S) : Stereospecific interactions in biochemical systems .
Experimental data from patents and pharmacological studies confirm its versatility in synthetic and medicinal chemistry .
Scientific Research Applications
Levamisole phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nematode biology and parasitology.
Industry: Applied in veterinary medicine for the treatment of parasitic infections in livestock.
Mechanism of Action
Levamisole phosphate exerts its effects by acting as an agonist at the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action leads to continuous stimulation of the parasitic worm muscles, causing paralysis and eventual death of the parasite . Additionally, levamisole phosphate stimulates the immune system by enhancing T-cell responses, increasing neutrophil mobility, and potentiating monocyte and macrophage functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole class includes several structurally and functionally related compounds. Below is a detailed comparison:
Levamisole (Free Base)
- Molecular Formula : C₁₁H₁₂N₂S
- Molecular Weight : 204.29 g/mol
- CAS : 14769-73-4
- Key Properties :
- Applications: Anthelmintic, immunostimulant in humans and animals .
Tetramisole Hydrochloride (Racemic Mixture)
- Molecular Formula : C₁₁H₁₂N₂S·HCl
- Molecular Weight : 240.75 g/mol
- CAS : 5086-74-8
- Key Properties :
- Applications : Primarily historical use as an anthelmintic; largely replaced by enantiopure levamisole due to toxicity concerns .
6-(4-Methylphenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazole
- Molecular Formula : C₁₂H₁₂N₂S
- Molecular Weight : 216.30 g/mol
- CAS : 82588-40-7
3-(4-Methoxyphenyl)-5,6-Dihydroimidazo[2,1-b]Thiazole
- Molecular Formula : C₁₂H₁₂N₂OS
- Molecular Weight : 232.30 g/mol
- CAS : 75967-66-7
- Applications : Investigated for anticancer and anti-inflammatory properties .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity | Clinical/Research Use |
|---|---|---|---|---|---|
| Levamisole Phosphate | C₁₁H₁₂N₂S·H₃PO₄ | 301.25* | Not reported | Anthelmintic, Immunomodulatory | Veterinary medicine |
| Levamisole (Free Base) | C₁₁H₁₂N₂S | 204.29 | 60–61.5 | Anthelmintic, Immunostimulant | Human/veterinary use |
| Tetramisole Hydrochloride | C₁₁H₁₂N₂S·HCl | 240.75 | 265–267 | Anthelmintic (racemic) | Largely obsolete |
| 6-(4-Methylphenyl)-Dihydroimidazo | C₁₂H₁₂N₂S | 216.30 | Not reported | Antioxidant (97% DPPH inhibition) | Preclinical research |
| 3-(4-Methoxyphenyl)-Dihydroimidazo | C₁₂H₁₂N₂OS | 232.30 | Not reported | Anticancer (in vitro) | Drug discovery |
*Calculated based on levamisole (204.29) + H₃PO₄ (98.0).
Biological Activity
Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, known for their diverse biological activities. The synthesis of such compounds typically involves the reaction of various precursors under specific conditions to yield the desired heterocyclic structure. For instance, imidazo[2,1-b][1,3]thiazoles have been synthesized using methods that include reflux in organic solvents or water in the presence of catalysts like sulfamic acid and triethylamine .
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. In various studies, these compounds have shown effectiveness against a range of bacteria and fungi. For example:
- Antibacterial Activity : Compounds similar to phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole have demonstrated activity against pathogens such as Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) reported in the range of 0.7–15.62 μg/mL .
- Antifungal Activity : The compound also exhibits antifungal properties with effective concentrations reported against various fungal strains.
Immunomodulatory Effects
The compound has shown promising immunomodulatory effects. Studies have indicated that it can enhance immune responses by increasing the formation of immunoglobulin E (IgE) antibodies at significantly lower concentrations than traditional immunomodulators like levamisole. Specifically, it was found to induce interferon production in mice models .
Case Studies
Several case studies highlight the biological efficacy of phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole:
- Study on Antitumor Activity : A study conducted at the National Cancer Institute evaluated derivatives of imidazo[2,1-b]thiazoles for their potential as antitumor agents. The findings suggested that these compounds could inhibit tumor growth through mechanisms involving tyrosine kinase receptors .
- Immunological Studies : In experiments assessing the immunological impact on C57BL/6 mice, phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole was administered intranasally and demonstrated a dose-dependent increase in interferon levels within the serum over time .
The biological activities of phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal growth.
- Modulation of Immune Responses : It appears to influence immune cell signaling pathways leading to enhanced antibody production and cytokine release.
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing the phosphate salt form of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole?
Methodological Answer:
The synthesis involves substituting the hydrochloride group with phosphoric acid. A validated approach includes:
Base Liberation : Suspend the hydrochloride salt (e.g., tetramisole HCl) in a water-methylene chloride mixture. Add NaOH to pH >10 to liberate the free base, followed by extraction with methylene chloride .
Salt Formation : React the free base with phosphoric acid in a polar solvent (e.g., acetone or ethanol). Monitor pH to ensure stoichiometric 1:1 salt formation.
Crystallization : Induce crystallization by cooling or antisolvent addition. For purity ≥95%, recrystallize from isopropanol or aqueous acetone .
Key Parameters : Temperature control (<25°C during acid addition) and solvent polarity critically influence yield and crystal morphology.
Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity in phosphoric acid derivatives of imidazo[2,1-b]thiazoles?
Methodological Answer:
SAR studies focus on:
Core Modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -Cl) to enhance anthelmintic activity, as seen in isothiourea derivatives .
Phosphate Group Impact : Compare the phosphate salt’s solubility and bioavailability with hydrochloride analogs. Use logP measurements and in vitro permeability assays (e.g., Caco-2 cell models) .
Stereochemistry : The (S)-enantiomer (levamisole) shows higher immunomodulatory activity than the (R)-form. Use chiral HPLC to isolate enantiomers and evaluate activity in T-cell proliferation assays .
Data Interpretation : Correlate IC₅₀ values (e.g., alkaline phosphatase inhibition ) with structural features using QSAR models.
Basic: Which analytical techniques are essential for characterizing the phosphate salt’s purity and structure?
Methodological Answer:
Spectroscopy :
- ¹H/¹³C NMR : Confirm the imidazo-thiazole scaffold and phosphate group integration. Key signals: δ 3.5–4.2 ppm (tetrahydro protons) and δ 7.2–7.8 ppm (phenyl protons) .
- FT-IR : Detect P=O stretching (~1250 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) .
Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/0.1% phosphoric acid (70:30 v/v) .
Thermal Analysis :
- DSC/TGA : Identify melting points (expected range: 220–230°C) and decomposition profiles .
Advanced: How to design experiments to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
Methodological Answer:
Standardize Assays : Re-evaluate activity under controlled conditions. For example, repeat DPPH antioxidant assays () with fixed radical concentrations (100 µM) and incubation times (30 min) .
Control for Enantiomeric Purity : Use chiral resolution techniques (e.g., capillary electrophoresis) to verify that discrepancies are not due to racemic mixtures .
Cross-Validate Models : Compare in vitro results (e.g., nematode motility assays ) with in vivo efficacy in rodent helminthiasis models.
Case Study : Levamisole’s IC₅₀ for intestinal alkaline phosphatase varies from 5,000 to 400,000 nM . Address this by standardizing enzyme sources (e.g., murine vs. human isoforms) and substrate concentrations.
Basic: What in vitro assays are suitable for initial screening of antimicrobial and anti-inflammatory activity?
Methodological Answer:
Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.
Anti-Inflammatory Activity :
- COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
- NF-κB Luciferase Reporter Assay : Quantify inhibition of inflammatory signaling in HEK293 cells .
Advanced: How can computational methods aid in predicting the phosphate salt’s pharmacokinetic properties?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model solubility by calculating free energy of solvation in water and lipid bilayers .
ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%F >50%), blood-brain barrier permeability (low), and CYP450 interactions .
Docking Studies : Target the GABAₐ receptor (PDB: 6HUP) or alkaline phosphatase (PDB: 1EW2) to predict binding modes. Compare with experimental IC₅₀ data .
Validation : Cross-check predictions with in vitro Caco-2 permeability and hepatic microsome stability assays.
Basic: What are the critical steps for ensuring reproducibility in scaled-up synthesis?
Methodological Answer:
Process Optimization :
- Reaction Scale : Maintain a solvent-to-substrate ratio of 10:1 (v/w) during phosphoric acid addition to avoid exothermic runaway .
- Purification : Use flash chromatography (silica gel, ethyl acetate/methanol 9:1) for intermediates. For final product, recrystallize twice from hot ethanol .
Quality Control :
- In-process checks: Monitor reaction completion by TLC (Rf = 0.3 in ethyl acetate).
- Final product: Ensure residual solvents (e.g., acetone) are <500 ppm via GC-MS .
Advanced: What strategies can address low yield in stereoselective synthesis of the (S)-enantiomer?
Methodological Answer:
Chiral Resolution : Use (-)-di-p-toluoyl-D-tartaric acid to resolve racemic mixtures. Optimize solvent (ethanol/water) and cooling rate (-5°C/h) for crystal growth .
Asymmetric Catalysis : Employ chiral phosphoric acids (e.g., TRIP) in Friedel-Crafts acylation to induce enantioselectivity (>90% ee) .
Enzymatic Methods : Screen lipases (e.g., Candida antarctica) for kinetic resolution of thiazole intermediates .
Analytical Validation : Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
